molecular formula C13H10ClN3O2 B12906889 4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 135126-70-4

4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B12906889
CAS No.: 135126-70-4
M. Wt: 275.69 g/mol
InChI Key: WSSBYUZNVSEWNE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Formation of the Pyridazine Ring: The pyridazine ring is often constructed via a condensation reaction involving hydrazine and a diketone.

    Fusion of Rings: The final step involves the fusion of the isoxazole and pyridazine rings, which can be achieved through various cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent quality.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3,6-dimethylisoxazole
  • 3,6-Dimethylisoxazolo[3,4-d]pyridazine
  • 4-(4-Chlorophenyl)pyridazine

Uniqueness

4-(4-Chlorophenyl)-3,6-dimethylisoxazolo[3,4-d]pyridazin-7(6H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

135126-70-4

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C13H10ClN3O2/c1-7-10-11(8-3-5-9(14)6-4-8)15-17(2)13(18)12(10)16-19-7/h3-6H,1-2H3

InChI Key

WSSBYUZNVSEWNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NO1)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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